(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-fluorobenzaldehyde with 2-nitrobenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. A base, such as sodium hydroxide or potassium carbonate, is often used to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that thiazolidinedione derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorophenyl and nitrobenzylidene groups may enhance these biological activities.
Medicine
In medicine, thiazolidinedione derivatives are known for their antidiabetic properties. While this compound itself may not be used directly as a drug, its derivatives could be explored for therapeutic applications, particularly in the treatment of diabetes and related metabolic disorders.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable starting material for various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiazolidinedione derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The presence of the fluorophenyl and nitrobenzylidene groups may influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione derivative with antidiabetic properties.
Troglitazone: A thiazolidinedione derivative that was withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of both fluorophenyl and nitrobenzylidene groups. These functional groups may enhance its chemical reactivity and biological activity compared to other thiazolidinedione derivatives. Additionally, the specific configuration (Z) of the compound may influence its stereochemistry and overall properties.
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4S/c17-11-5-7-12(8-6-11)18-15(20)14(24-16(18)21)9-10-3-1-2-4-13(10)19(22)23/h1-9H/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPOQSVNZNXMFY-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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